2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo-pyrimidinone class of heterocyclic molecules, characterized by a fused bicyclic core with a thioacetamide side chain. Its structure features a 1-ethyl group, a furan-2-ylmethyl substitution at position 6, and a 3-methoxyphenyl acetamide moiety. Such modifications are critical for modulating pharmacokinetic properties and target affinity.
Properties
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-4-27-20-19(14(2)25-27)24-22(26(21(20)29)12-17-9-6-10-31-17)32-13-18(28)23-15-7-5-8-16(11-15)30-3/h5-11H,4,12-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZKSXSWYIYKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide is a novel synthetic molecule characterized by its complex structure, which includes a pyrazolo[4,3-d]pyrimidine core along with various functional groups. This structural diversity suggests a potential for significant biological activity, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 451.5 g/mol. The compound features:
- A pyrazolo[4,3-d]pyrimidine core, which is often associated with various pharmacological activities.
- A thioether linkage that may enhance its bioactivity.
- An N-(3-methoxyphenyl)acetamide group that could influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing a pyrazolo[4,3-d]pyrimidine structure frequently exhibit diverse biological activities, including:
- Anticancer Activity : Many derivatives of this structure have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some related compounds have demonstrated antibacterial and antifungal activities.
- Enzyme Inhibition : Pyrazolo[4,3-d]pyrimidines are known to inhibit various enzymes, including kinases and phosphodiesterases.
While the specific mechanism of action for this compound is not fully elucidated, it is hypothesized that it may interact with specific biological targets such as:
- Kinases : Inhibition of kinase activity can disrupt signaling pathways involved in cell proliferation and survival.
- DNA Gyrase and Topoisomerase IV : These enzymes are critical for DNA replication; inhibition can lead to cell death in rapidly dividing cells.
Anticancer Activity
A study evaluated the anticancer properties of related pyrazolo[4,3-d]pyrimidine compounds against various cancer cell lines. For instance:
- Compound A exhibited an IC50 value of 0.90 µM against HT-29 colon cancer cells.
- Compound B , another derivative, showed significant inhibition of c-Kit and RET kinases with IC50 values below 1 µM .
Antimicrobial Activity
In another investigation focusing on antimicrobial activity, compounds similar to the target molecule were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives had MIC values ranging from 0.125 to 8 µg/mL against these pathogens .
Comparative Table of Biological Activities
| Compound Name | Activity Type | Target/Pathway | IC50/MIC Value |
|---|---|---|---|
| Compound A | Anticancer | HT-29 (Colon Cancer) | 0.90 µM |
| Compound B | Kinase Inhibition | c-Kit/RET Kinases | <1 µM |
| Compound C | Antimicrobial | S. aureus, E. coli | 0.125 - 8 µg/mL |
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps:
Comparison with Similar Compounds
2-((1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Structural Differences : The target compound substitutes the 4-fluorobenzyl group () with a furan-2-ylmethyl group at position 6 and replaces the furan-2-ylmethyl acetamide with a 3-methoxyphenyl acetamide.
- Impact: The 4-fluorobenzyl group in ’s compound may enhance lipophilicity and metabolic stability compared to the furan-2-ylmethyl group, which introduces polar π-electron interactions.
Table 1: Comparison of Key Features
*Molecular weight for the target compound estimated based on structural similarity.
Heterocyclic Core Variations
Thiazolo-Pyrimidine Derivatives ()
Compounds like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () replace the pyrazolo-pyrimidinone core with a thiazolo-pyrimidine system.
- Impact: The thiazolo ring enhances rigidity and may alter electron distribution, affecting binding to hydrophobic pockets. These derivatives are often explored for antimicrobial or antitumor activities, differing from the kinase-targeted pyrazolo-pyrimidinones .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) incorporates a chromen-4-one moiety.
- Impact: The chromenone extension increases molecular complexity and may confer selectivity toward specific kinases or epigenetic targets. The fluorophenyl groups enhance metabolic stability compared to the target compound’s methoxyphenyl group .
Functional Group Analogs
Pesticide-Related Compounds ()
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) shares an acetamide backbone but lacks the pyrazolo-pyrimidinone core.
Physicochemical and Crystallographic Data
- Melting Points: reports a melting point of 302–304°C for a pyrazolo-pyrimidine-chromenone hybrid, suggesting high thermal stability due to aromatic stacking. The target compound’s melting point is unreported but likely lower due to fewer rigid substituents .
- Crystal Packing : Thiazolo-pyrimidine derivatives () exhibit intermolecular hydrogen bonding and π-stacking, which influence bioavailability. The target compound’s furan and methoxy groups may promote similar interactions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?
The compound can be synthesized via multi-step procedures involving heterocyclic coupling and functional group modifications. For example:
- Step 1 : Suzuki-Miyaura coupling to introduce the furan-2-ylmethyl group, using Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran at 100°C .
- Step 2 : Thioether formation via nucleophilic substitution, employing reagents like Lawesson’s reagent or thiourea derivatives.
- Purification : Chromatography (e.g., hexane/acetone gradient) achieves ~50–51% yield. Optimization involves adjusting reaction time, temperature, and catalyst loading .
Q. How should researchers validate the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze peaks for acetamide protons (δ ~2.03 ppm) and aromatic signals (δ 6.8–8.6 ppm) to confirm substituent positions .
- LC-MS : Verify molecular weight via [M+H]⁺ ions (e.g., m/z 362.0 in similar analogs) .
- X-ray crystallography : Resolve ambiguity in pyrazolo-pyrimidine ring conformation and substituent orientation (e.g., bond angles and torsion angles) .
Q. What preliminary assays are suitable for evaluating biological activity?
- Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays.
- Cellular cytotoxicity : Test IC₅₀ values in cancer cell lines (e.g., MTT assay).
- ADME profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and binding modes with target proteins .
- Molecular docking : Simulate interactions with active sites (e.g., ATP-binding pockets) to prioritize substituents improving hydrophobic contacts or hydrogen bonding .
- MD simulations : Evaluate conformational stability of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in activity data across experimental replicates?
- Statistical rigor : Apply ANOVA to identify outliers in dose-response curves.
- Orthogonal assays : Cross-validate kinase inhibition results with SPR (surface plasmon resonance) binding kinetics.
- Batch analysis : Check for impurities (HPLC >98% purity) or solvent residues (GC-MS) that may skew biological data .
Q. How can reaction pathways be optimized to reduce byproducts?
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity) to maximize selectivity. For example, polar aprotic solvents (DMF) may suppress thiourea side-products .
- Catalyst screening : Test Pd-based catalysts (e.g., XPhos Pd G3) for improved coupling efficiency .
Q. What advanced analytical techniques troubleshoot crystallization failures?
- PXRD : Compare experimental vs. simulated patterns to detect polymorphic impurities.
- Thermal analysis : DSC/TGA identifies solvates or decomposition events above 190°C .
- Cryo-TEM : Visualize nucleation kinetics in real-time to adjust supersaturation levels .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.03 (s, 3H, CH₃), δ 7.8 (s, 1H, Ar) | |
| LC-MS | m/z 362.0 [M+H]⁺ | |
| X-ray | Bond length: C=O (1.22 Å), Dihedral angle: 85° |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ Yield by 15% |
| Catalyst Loading | 5–10 mol% Pd(OAc)₂ | Avoids over-oxidation |
| Solvent | 2-MeTHF | ↑ Selectivity |
| Reaction Time | 3–5 h | Minimizes degradation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
